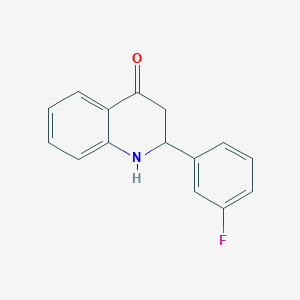

2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12FNO |

|---|---|

Molecular Weight |

241.26 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C15H12FNO/c16-11-5-3-4-10(8-11)14-9-15(18)12-6-1-2-7-13(12)17-14/h1-8,14,17H,9H2 |

InChI Key |

OFMYHGKRXHMROV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Chalcone Intermediate Formation

The Friedel-Crafts alkylation strategy begins with the preparation of a chalcone precursor. In a representative procedure, 2-aminoacetophenone reacts with 3-fluorobenzaldehyde under basic conditions to form a 2’-aminochalcone intermediate. This step involves sodium amide (NaNH₂) in anhydrous tetrahydrofuran (THF), followed by neutralization and extraction:

Key parameters include:

Cyclization to Dihydroquinolinone

The chalcone intermediate undergoes acid-catalyzed cyclization to yield the dihydroquinolinone core. Refluxing the chalcone in ethanol with sodium acetate (NaOAc) facilitates intramolecular cyclization:

Optimized conditions :

-

Temperature : Reflux (≈78°C).

-

Yield : Analogous 4-fluorophenyl derivatives achieve ~24.5% isolated yield after chromatography.

Metal-Free Radical Cyclization in Aqueous Media

A novel metal-free method employs aqueous conditions and radical intermediates to construct the dihydroquinolinone scaffold. While originally developed for 3,4-disubstituted derivatives, this approach is adaptable to 2-substituted variants like the target compound.

Reaction Mechanism

The protocol utilizes a radical initiator (e.g., peroxides) in water, promoting cyclization via a carbon-centered radical intermediate:

Advantages :

Substrate Design and Limitations

Successful application requires a properly functionalized precursor with a 3-fluorophenyl group at the C2 position. Current literature lacks explicit examples of this substrate, necessitating further validation.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Yield Considerations

Solvent and Base Variations

-

Friedel-Crafts method : Replacing THF with dimethylformamide (DMF) may accelerate chalcone formation but risks side reactions.

-

Cyclization : Substituents on the aryl group influence reaction efficiency. Electron-withdrawing groups (e.g., -F) slightly reduce yields compared to electron-donating groups.

Chemical Reactions Analysis

Cyclization Reactions

-

Silver(I) Triflate Catalysis : Facilitates cyclization of o-aminoacetophenones with aldehydes to form the quinolinone core .

-

Zirconyl Nitrate Catalysis : Promotes intramolecular cyclization of o-aminochalcones under mild conditions .

-

Radical Cyclization : Metal-free conditions using K₂S₂O₈ to drive tandem cyclization, forming dihydroquinolinone frameworks .

Hydrolysis and Substitution

-

Hydrolysis : Chloroquinoline precursors can undergo hydrolysis to generate quinolin-4(1H)-ones. For example, 2,3-diaryl-4-chloroquinoline derivatives hydrolyze to form 2,3-diarylquinolin-4(1H)-ones under acidic conditions (e.g., acetic acid/water) .

-

Electrophilic Substitution : Fluorine substituents on the phenyl ring may participate in electrophilic aromatic substitution, depending on reaction conditions.

Oxidation and Reduction

-

Oxidation : The compound can be oxidized to form quinoline N-oxides, though specific oxidation pathways require further study.

-

Reduction : Reduction reactions may convert the quinoline ring to tetrahydroquinoline derivatives, altering biological activity.

Friedel–Crafts-Type Cyclization

The synthesis often involves Friedel–Crafts-type cyclization steps, where carbocation intermediates form during the reaction. For example, in metal-free radical cyclization, o-aminochalcones undergo intramolecular cyclization to form the dihydroquinolinone core .

Acid-Catalyzed Tandem Reactions

In pyranoquinolone synthesis, propargylic alcohols react with quinolinone derivatives via Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization. This mechanism highlights the versatility of quinolinones in forming complex heterocycles .

Comparison of Synthetic Methods

Biological and Chemical Implications

The fluorophenyl group enhances reactivity and biological activity, making the compound a candidate for therapeutic applications. Studies suggest quinolinones may inhibit enzymes or receptors involved in viral replication or cancer cell proliferation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that similar compounds in the dihydroquinolinone class exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism of action involves interaction with tubulin, disrupting microtubule dynamics and inhibiting cell proliferation.

Case Study : A study demonstrated that 2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one showed a dose-dependent inhibition of MCF-7 cell growth, with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Dihydroquinolinones are known for their ability to inhibit bacterial growth, and preliminary tests suggest that this compound may possess similar properties.

Research Findings : In vitro assays indicated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that it may interact with cellular proteins involved in cancer progression. Further research is needed to characterize these interactions and elucidate mechanisms of action.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | Chlorine substitution | Anticancer activity |

| 6-Fluoro-2-methyl-3-hydroxyquinolin-4(1H)-one | Hydroxy group addition | Antitumor effects |

| 2-(Phenyl)-2,3-dihydroquinolin-4(1H)-one | No halogen substitution | Antimicrobial properties |

The fluorine substitution at the meta position distinguishes this compound from its analogs, potentially enhancing its pharmacokinetic properties compared to non-fluorinated variants .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Key Observations:

- Position 1 : Sulfonyl groups (e.g., tosyl, phenylsulfonyl) enhance cytotoxicity, as seen in compound 5a, which exhibited potent activity against HL-60 leukemia cells .

- Position 2 : Alkyl (e.g., ethyl) or aryl (e.g., phenyl, fluorophenyl) groups influence lipophilicity and target engagement. The 3-fluorophenyl substituent in the target compound may improve blood-brain barrier penetration due to its high logP (4.41) .

- Halogenation : Bromo or chloro substituents (e.g., 8-bromo, CMQ) often increase potency but may raise toxicity concerns .

Physicochemical Properties

Biological Activity

The compound 2-(3-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is part of a class of chemical compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 285.27 g/mol. The presence of the fluorine atom in the phenyl ring enhances its biological activity by influencing the electronic properties of the molecule.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. These compounds exhibit significant inhibitory effects on various cancer cell lines through multiple mechanisms:

- Inhibition of Protein Kinases : Research indicates that derivatives can inhibit key protein kinases involved in cancer progression. For instance, compounds have shown IC50 values ranging from 0.25 to 0.78 µM against kinases such as NPM1-ALK and JAK3 .

- Apoptosis Induction : The compound has been implicated in the induction of apoptosis in cancer cells, enhancing cell death through various pathways, including the inhibition of anti-apoptotic proteins .

The biological activity of this compound can be attributed to several mechanisms:

- MicroRNA Inhibition : Some derivatives exhibit microRNA inhibitory properties, which can alter gene expression profiles associated with tumor growth and metastasis .

- Dual-Specificity Phosphatase Inhibition : Certain derivatives show promise as inhibitors of dual-specificity phosphatases, which play a role in cellular signaling pathways relevant to cancer progression .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Antitumor Efficacy : A study demonstrated that specific derivatives significantly inhibited tumor growth in xenograft models. The mechanism was linked to the downregulation of oncogenic signaling pathways .

- In Vitro Screening : In vitro assays revealed that various derivatives exhibited moderate to high inhibitory activity against a panel of cancer cell lines, including H460 and A549, with IC50 values indicating potent antitumor effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 (µM) | Target/Mechanism |

|---|---|---|

| NPM1-ALK Inhibition | 0.25 | Protein Kinase Inhibition |

| JAK3 Inhibition | 0.36 | Protein Kinase Inhibition |

| Apoptosis Induction | - | Induction via anti-apoptotic protein inhibition |

| MicroRNA Inhibition | - | Gene Expression Modulation |

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(3-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one?

Methodological Answer:

The compound can be synthesized via cyclization of 2-aminoacetophenone derivatives with fluorinated aryl aldehydes. A catalytic approach using pyrrolidine under aqueous or solvent-free conditions is effective for forming the dihydroquinolinone scaffold. For example:

- React 2-aminoacetophenone with 3-fluorobenzaldehyde in the presence of pyrrolidine (20 mol%) at 80°C for 6–8 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 66% to 95%, depending on substituents and reaction optimization .

Alternative methods include microwave-assisted cyclization using silica gel-supported InCl₃, which reduces reaction time to 5–10 minutes .

Basic: How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

Key ¹H-NMR and ¹³C-NMR spectral features include:

- ¹H-NMR : A doublet at δ 7.8–7.9 ppm (H-5 of the quinolinone ring), a multiplet at δ 7.2–7.4 ppm (fluorophenyl protons), and a singlet at δ 4.8–5.0 ppm (H-2 of the dihydroquinolinone moiety). The NH proton appears as a broad singlet at δ 4.5–5.5 ppm .

- ¹³C-NMR : A carbonyl signal at δ 192–195 ppm (C-4), aromatic carbons at δ 115–150 ppm, and the fluorophenyl carbon (C-F) at δ 160–165 ppm (¹JCF ≈ 245 Hz) .

LC-MS (ESI) can further confirm molecular weight, with [M+H]+ expected at m/z 256–260 .

Advanced: What crystallographic techniques are used to resolve structural ambiguities in dihydroquinolinone derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Dissolve the compound in a chloroform/diisopropyl ether mixture and allow slow evaporation.

- Data collection : Use a Nonius KappaCCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 113–295 K.

- Refinement : Employ SHELXL97 for structure solution. For example, the title compound’s crystal system (orthorhombic, space group Pbca) and dihedral angles (e.g., 43.24° between quinoline and phenyl rings) are determined via this method . Weak C–H···O hydrogen bonds (2.5–3.0 Å) often stabilize the crystal packing .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of dihydroquinolinone derivatives?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 3-position of the phenyl ring to enhance binding to biological targets (e.g., EGFR, tubulin).

- Oxime derivatives : Synthesize (E/Z)-oxime analogs (e.g., 6-((2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydroquinolin-4(1H)-one oxime) to improve solubility and bioactivity. Use hydroxylamine hydrochloride in ethanol under reflux for oxime formation .

- Hybrid scaffolds : Combine with thienoquinoline or chalcone moieties to explore antiproliferative activity. Molecular docking (e.g., AutoDock Vina) can predict interactions with kinases or DNA .

Advanced: What computational strategies predict the reactivity and stability of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for functionalization .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess conformational stability. Tools like GROMACS are suitable .

- ADMET prediction : Use SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP ≈ 2.5–3.0, indicating moderate blood-brain barrier permeability) .

Advanced: How does reductive degradation affect the environmental persistence of dihydroquinolinone derivatives?

Methodological Answer:

- Reductive pathways : Catalytic hydrogenation (e.g., Au@CeO₂–rGO nanohybrids) cleaves the dihydroquinolinone ring, yielding products like 1-cyclopropyl-6-fluoro-3-(hydroxymethyl)-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one. Monitor via LC-MS and FTIR .

- Antibacterial activity loss : Post-degradation products show reduced MIC values against E. coli and S. aureus, confirming decreased ecological toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.